molecular formula C6H12O4 B025295 8-Hydroxy-3,6-dioxaoctanal CAS No. 108306-81-6

8-Hydroxy-3,6-dioxaoctanal

Cat. No. B025295
M. Wt: 148.16 g/mol
InChI Key: UKSDOCCELISUDS-UHFFFAOYSA-N
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Description

8-Hydroxy-3,6-dioxaoctanal is a heterocyclic organic compound . It is used for experimental and research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxy-3,6-dioxaoctanal, such as its melting point, boiling point, density, molecular formula, and molecular weight, are available for research purposes .

Scientific Research Applications

  • Electrochemical Analysis and Selective Electrodes :

    • A copper selective electrode using a derivative of 8-Hydroxy-3,6-dioxaoctanal, namely 1,8-bis(2-hydroxynaphthaldiminato)3,6-dioxaoctane, has been developed, demonstrating a good potentiometric response for Cu (II) ions. This is suitable for determination in real samples and as an indicator electrode in potentiometry (Ardakani, Mirhoseini, & Salavati‐Niasari, 2006).
    • In another application, an electrochemical method for the sensitive analysis of 8-hydroxy-2'-deoxyguanosine, a biomarker in oxidative injury-related diseases, has been enhanced in terms of sensitivity, showing potential for practical use in urine determination (Zheng et al., 2019).
  • Synthesis and Characterization of Nanostructures :

  • Luminescence and Magnetic Properties in Complexes :

    • Binuclear lanthanide complexes containing a derivative of 8-Hydroxy-3,6-dioxaoctanal have shown high yields, luminescence, and magnetic properties. Tb complexes, in particular, have been highlighted for their unique properties (Lai, Wong, Li, & Cheah, 2002).
  • Chemical Synthesis and Surface Active Properties :

    • The reaction of certain derivatives of 8-Hydroxy-3,6-dioxaoctanal has been studied for producing different compounds with potential applications in chemistry and materials science. For instance, the synthesis of disodium 1, 8-bis (alkyloxymethyl)-3, 6-dioxaoctane-1, 8-disulfates shows promising surface-active properties (Okahara, Masuyama, Sumida, & Zhu, 1988).
  • Coordination Chemistry and Crystal Structures :

    • Research has been conducted on the coordination chemistry and crystal structures of complexes containing 8-Hydroxy-3,6-dioxaoctanal derivatives, revealing insights into the steric demands of different anions and suggesting diverse coordination chemistry applications (Koch, Niven, & Sacht, 1992).

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-1-3-9-5-6-10-4-2-8/h1,8H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSDOCCELISUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148494
Record name 8-Hydroxy-3,6-dioxaoctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-3,6-dioxaoctanal

CAS RN

108306-81-6
Record name 8-Hydroxy-3,6-dioxaoctanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108306816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-3,6-dioxaoctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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